COX-2 Inhibitory Activity: Functional Selectivity Assessment Versus BT2 (BDK Inhibitor)
Methyl 7-methyl-1-benzothiophene-2-carboxylate exhibits minimal inhibitory activity against prostaglandin G/H synthase 2 (COX-2), with an IC50 value exceeding 55.69 μM, classifying the compound as inactive in this assay system . In direct contrast, the benzothiophene carboxylate derivative 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) demonstrates potent inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM [1]. This cross-target differential activity profile (COX-2-inactive vs. BDK-active) establishes that 7-methyl substitution, in the absence of 3,6-dichloro substitution, does not confer significant COX-2 engagement but may preserve a scaffold suitable for alternative target classes or serve as a negative control for selectivity profiling.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 55.69 μM (inactive) |
| Comparator Or Baseline | BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid): IC50 = 3.19 μM against BDK |
| Quantified Difference | >17.5-fold lower potency for target compound at COX-2; distinct target profile |
| Conditions | Target compound: COX-2 inhibition assay (Homo sapiens); BT2: BDK inhibition assay (in vitro) |
Why This Matters
This differential activity profile supports the use of this compound as a selectivity control or scaffold for target classes distinct from those requiring potent COX-2 inhibition.
- [1] Tso SC, Gui WJ, Wu CY, et al. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. J Biol Chem. 2014;289(30):20583-20593. IC50 = 3.19 μM. View Source
